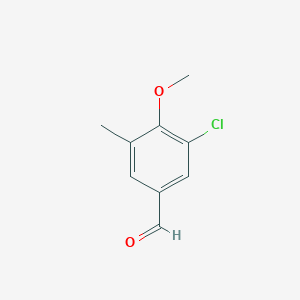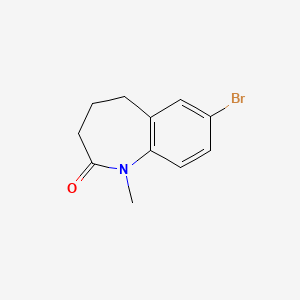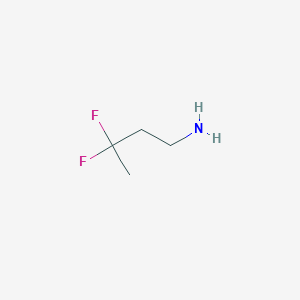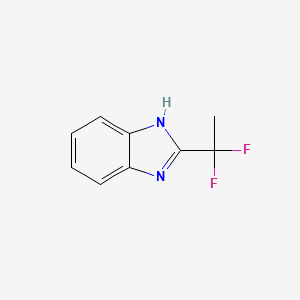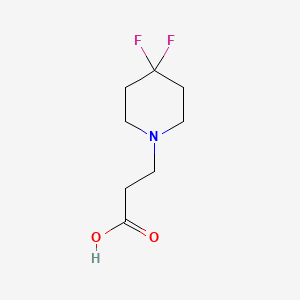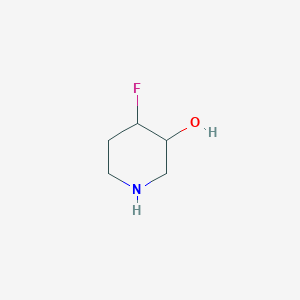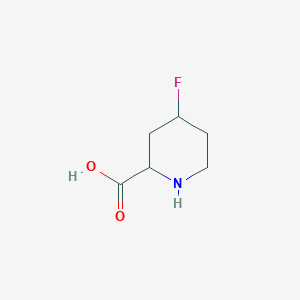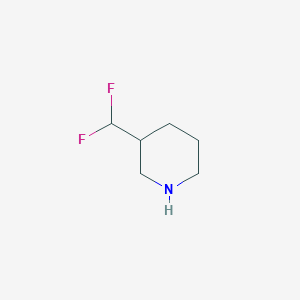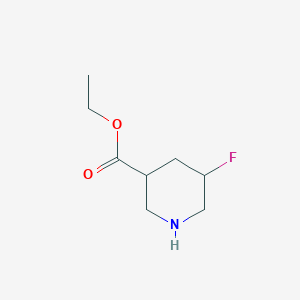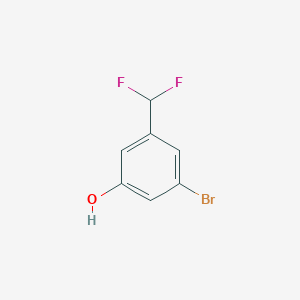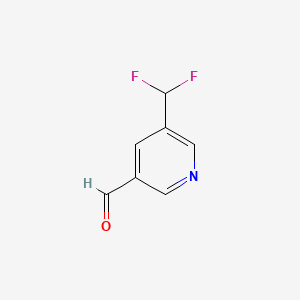![molecular formula C6H10FN B7968479 5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B7968479.png)
5-Fluoro-2-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound with a fluorine atom attached to the azabicyclo[2.2.1]heptane structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptane typically involves the fluorination of a precursor compound. One common method involves the use of 5-hydroxyl group-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester or 5-carbonyl-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester as starting materials. These compounds undergo fluorination to yield 5-fluorine-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester, which is then hydrolyzed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
5-Fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
5-Fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to its binding properties and effects on biological systems.
作用機序
The mechanism of action of 5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, leading to various biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
類似化合物との比較
Similar Compounds
2-Fluoro-3-(substituted pyridinyl)-7-deschloroepibatidine Analogues: These compounds share a similar bicyclic structure and fluorine substitution but differ in their specific functional groups and biological activities.
2-Azabicyclo[2.2.1]heptane Derivatives: These compounds have similar core structures but may lack the fluorine atom or have different substituents.
Uniqueness
5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to its specific fluorine substitution, which enhances its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
5-fluoro-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNJXJCKQKODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B7968397.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B7968401.png)
